molecular formula C19H14 B134991 5-Methylbenz[a]anthracene CAS No. 2319-96-2

5-Methylbenz[a]anthracene

Cat. No.: B134991
CAS No.: 2319-96-2
M. Wt: 242.3 g/mol
InChI Key: NYTXDSVUTXAPTH-UHFFFAOYSA-N
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Description

5-Methylbenz[a]anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C19H14. It is a derivative of benz[a]anthracene, characterized by the presence of a methyl group at the fifth position. This compound is known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylbenz[a]anthracene typically involves a series of reactions starting from commercially available compounds. One common method includes the bromination of benz[a]anthracene followed by a methylation reaction. The overall yield of this synthesis can be as high as 82% .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. The key steps involve ensuring the purity and stability of the intermediate compounds to achieve a high yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Methylbenz[a]anthracene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinones or other oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of reduced aromatic hydrocarbons.

    Substitution: This reaction involves the replacement of a hydrogen atom with another substituent, such as a halogen or an alkyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced aromatic hydrocarbons.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

5-Methylbenz[a]anthracene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylbenz[a]anthracene involves its interaction with cellular components, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially causing cancer. The molecular targets include various enzymes involved in DNA repair and replication, and the pathways involved include those related to oxidative stress and cellular apoptosis .

Comparison with Similar Compounds

  • Benz[a]anthracene
  • 1-Methylbenz[a]anthracene
  • 3-Methyl-1,2-benzanthracene

Comparison: 5-Methylbenz[a]anthracene is unique due to the specific position of the methyl group, which influences its chemical reactivity and biological activity. Compared to benz[a]anthracene, the presence of the methyl group at the fifth position can enhance its carcinogenic potential. Similar compounds, such as 1-Methylbenz[a]anthracene and 3-Methyl-1,2-benzanthracene, have different methyl group positions, leading to variations in their chemical and biological properties .

Properties

IUPAC Name

5-methylbenzo[a]anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14/c1-13-10-16-11-14-6-2-3-7-15(14)12-19(16)18-9-5-4-8-17(13)18/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTXDSVUTXAPTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC3=CC=CC=C3C=C2C4=CC=CC=C14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50945871
Record name 5-Methyltetraphene
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Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2319-96-2, 43178-22-9
Record name 5-Methylbenz[a]anthracene
Source CAS Common Chemistry
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Record name 5-Methylbenzanthracene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benz(a)anthracene, methyl-
Source ChemIDplus
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Record name 5-Methyltetraphene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AR-E32 5-METHYLBENZ(A)ANTHRACENE
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Record name 5-METHYLBENZ(A)ANTHRACENE
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Q & A

Q1: How does 5-Methylbenz[a]anthracene interact with biological systems and what are the downstream effects?

A1: this compound is a polycyclic aromatic hydrocarbon (PAH) that exhibits carcinogenic activity. While its exact mechanism of action is complex and not fully understood, research suggests it exerts its effects through metabolic activation. [, ] This process involves the formation of reactive metabolites that can bind to DNA, ultimately leading to mutations and potentially cancer. [, ] One study demonstrated that this compound, in combination with UVA light, can cause DNA single-strand cleavage. [] This DNA damage is suggested to occur, at least partially, through the generation of singlet oxygen. []

Q2: What is the structural characterization of this compound?

A2: this compound is a planar polycyclic aromatic hydrocarbon. [] Its molecular formula is C19H14. [, ] While specific spectroscopic data is not detailed in the provided research, its structure consists of four fused benzene rings with a methyl group substituted at the 5 position. [, ] Crystallographic studies reveal that this compound crystallizes in the monoclinic space group P21/c with two independent molecules exhibiting slightly different orientations within the unit cell. [, ]

Q3: Is this compound found in the environment and what are the potential implications?

A3: While not explicitly discussed in the provided papers, this compound, like many PAHs, can be found in the environment as a result of incomplete combustion processes. [] This presence in industrial sediments raises concerns due to its potential for bioaccumulation and its classification as a potential human health risk. [] Further research on the sources and long-term effects of this compound in the environment is crucial for mitigating potential risks.

Q4: Are there other compounds with similar structures and activities to this compound?

A4: Yes, several compounds share structural similarities with this compound and exhibit related biological activities. For example, research has identified other methylated benz[a]anthracenes, such as 7-bromo-5-methylbenz[a]anthracene, as well as halogenated PAHs like 7-chlorobenz[a]anthracene and 7-bromobenz[a]anthracene. [] These compounds, like this compound, have been shown to induce lipid peroxidation upon UVA photoirradiation, highlighting their potential for phototoxicity. []

Q5: How does the structure of this compound relate to its carcinogenicity?

A5: While this compound is classified as carcinogenic, it is considered mildly so compared to other benz[a]anthracene derivatives. [, ] Its structure, particularly the methyl substitution at the 5 position, influences its overall reactivity and metabolic activation. [, ] Research suggests that the presence of the methyl group at this position may hinder the formation of highly reactive metabolites compared to less substituted benz[a]anthracenes, potentially contributing to its lower carcinogenic potency. [, ]

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